Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
CAS No.: 1638765-45-3
Cat. No.: VC6149326
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638765-45-3 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15) |
| Standard InChI Key | JHXVIBOCIYTIMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[2.1.1]hexane system—a strained bridged bicyclic hydrocarbon—substituted at the 1-position with a methylcarbamate group () and at the 4-position with an amino group () . The bicyclo[2.1.1]hexane framework imposes significant steric strain, influencing reactivity and conformational stability. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization in multi-step syntheses .
Physicochemical Characteristics
Key predicted properties include:
The Boc group enhances solubility in organic solvents, while the amino group facilitates participation in condensation and cross-coupling reactions .
Synthesis and Preparation
Challenges and Optimization
The strained bicyclic system complicates regioselective functionalization. Computational modeling (e.g., DFT calculations) may aid in predicting reaction pathways to minimize side products .
Comparative Analysis with Structural Analogs
tert-Butyl N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamate
This analog lacks the methylene spacer between the carbamate and bicyclic core, reducing steric bulk but limiting derivatization flexibility.
tert-Butyl ((4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate
The inclusion of an oxygen atom in the bicyclic ring (2-oxabicyclo) alters electronic properties, enhancing solubility in polar solvents (FW: 228.29; Formula: ) .
Table 2: Analog Comparison
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